Ethyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate
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Overview
Description
Ethyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate is a chemical compound with the molecular formula C11H16O6. It is known for its unique structure, which includes a dioxane ring and an ester functional group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate typically involves the esterification of 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for achieving high efficiency and product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The dioxane ring structure may also play a role in its biological activity by facilitating interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,2-dimethyl-4,6-dioxocyclohexanecarboxylate: Similar in structure but with a cyclohexane ring instead of a dioxane ring.
(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl) benzoate: Contains a benzoate group instead of a propanoate group
Uniqueness
Ethyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate is unique due to its specific combination of a dioxane ring and an ester functional group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
ethyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O6/c1-4-15-8(12)6-5-7-9(13)16-11(2,3)17-10(7)14/h7H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXNSPLBMWUNGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1C(=O)OC(OC1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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